molecular formula C17H13N3O4S2 B4743645 N-(4-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B4743645
M. Wt: 387.4 g/mol
InChI Key: BBPHOYYXIRSQRL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzothiazole ring, a nitro group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common route includes the nitration of benzothiazole, followed by the introduction of the sulfanyl group and subsequent acetamide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and acetamide groups may play a crucial role in binding to these targets, leading to the observed biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzenesulfonylamino-3-nitro-naphthalen-1-yl)-acetamide
  • 4-nitro-N-(3-((4-nitrobenzoyl)amino)phenyl)benzamide

Uniqueness

N-(4-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S2/c1-10(21)11-2-4-12(5-3-11)18-16(22)9-25-17-19-14-7-6-13(20(23)24)8-15(14)26-17/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPHOYYXIRSQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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